1-Furfuryl-3-(3-trifluoromethylphenyl)urea
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Overview
Description
1-Furfuryl-3-(3-trifluoromethylphenyl)urea is a chemical compound with the molecular formula C13H11F3N2O2 and a molecular weight of 284.24 g/mol . This compound is characterized by the presence of a furfuryl group and a trifluoromethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea typically involves the reaction of furfuryl isocyanate with 3-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Furfuryl-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-Furfuryl-3-(3-trifluoromethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Furfuryl-3-(3-trifluoromethylphenyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The furfuryl group may facilitate binding to certain enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Furfuryl-3-(3-trifluoromethylphenyl)urea can be compared with other similar compounds, such as:
1-Methyl-3-(3-trifluoromethylphenyl)urea: This compound has a methyl group instead of a furfuryl group, which may affect its reactivity and applications.
1-Allyl-3-(3-trifluoromethylphenyl)urea:
1-Phenethyl-3-(3-trifluoromethylphenyl)urea: The phenethyl group may alter the compound’s biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C13H11F3N2O2 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)9-3-1-4-10(7-9)18-12(19)17-8-11-5-2-6-20-11/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
NEHFPYHHLZKHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
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